molecular formula C15H8BrN3OS2 B2593490 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide CAS No. 391229-43-9

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide

Cat. No.: B2593490
CAS No.: 391229-43-9
M. Wt: 390.27
InChI Key: FENIHPCSUNEWBZ-UHFFFAOYSA-N
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Description

N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide is a sophisticated heterocyclic hybrid molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged scaffolds—a bromothiophene and a 1,3-thiazole—linked to a 4-cyanobenzamide moiety. The strategic fusion of these fragments is designed using a molecular hybridization approach, a proven strategy to enhance drug efficacy, mitigate multi-drug resistance, and optimize pharmacological properties . The thiazole ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and natural products, and is renowned for its versatile biological activities . The inclusion of a bromothiophene subunit further augments its research value, as this heterocycle is widely recognized for its potent anticancer, antimicrobial, and anticonvulsant potential . Primary research applications for this compound are anticipated in oncology and infectious disease research. Thiazole-based hybrids have demonstrated compelling bioactivity as anticancer agents, with mechanisms of action that can include the induction of caspase-dependent apoptosis and the inhibition of specific molecular targets like BRAFV600E . Furthermore, the structural motif is frequently explored for developing new antibacterial and antifungal agents to address growing antimicrobial resistance . This compound serves as a crucial synthetic intermediate or a final candidate for researchers developing novel therapeutic agents, particularly for investigating structure-activity relationships (SAR) and optimizing lead compounds against a myriad of biological targets. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrN3OS2/c16-13-6-5-12(22-13)11-8-21-15(18-11)19-14(20)10-3-1-9(7-17)2-4-10/h1-6,8H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENIHPCSUNEWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide is a complex organic compound notable for its potential biological activities. This article explores its structural characteristics, synthesis methods, and the biological effects observed in various studies.

Structural Overview

The compound features a unique combination of a thiazole ring , a bromothiophene moiety , and a cyanobenzamide structure . The presence of heteroatoms like nitrogen and sulfur in the thiazole ring contributes to its chemical reactivity and biological properties.

Component Description
Thiazole RingContains nitrogen and sulfur, enhancing reactivity.
BromothiopheneContributes to the compound's electronic properties.
CyanobenzamideProvides potential for interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Bromothiophene Intermediate : Bromination of thiophene using bromine or N-bromosuccinimide.
  • Thiazole Ring Formation : Reacting the bromothiophene intermediate with thioamide in the presence of a base.
  • Coupling with Cyanobenzamide : Final coupling reaction with 4-cyanobenzoyl chloride.

These methods allow for the efficient production of the compound while maintaining high purity levels.

Biological Activity

Research indicates that compounds containing thiazole and thiophene rings exhibit significant biological activities, including:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition and modulation of signaling pathways.
  • Antimicrobial Effects : Studies suggest it may interfere with bacterial lipid biosynthesis, leading to antimicrobial activity.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity :
    • Another investigation revealed that this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating its potential use in treating bacterial infections .

The mechanism of action involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function.
  • Cell Signaling Modulation : It may affect cellular signaling pathways critical for cancer cell survival and proliferation.

Comparative Analysis

When compared to similar compounds, this compound exhibits distinct advantages due to its structural features:

Compound Key Features Biological Activity
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimineContains bromothiophene and phenyl ringsAnticancer activity via imine derivatives
4-(5-bromothiophen-2-yl)thiazole derivativesSimilar thiazole structureAntimicrobial properties observed
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesThiazole ring with methyl substitutionStrong selectivity against cancer cell lines

Comparison with Similar Compounds

Key Observations :

  • Bromothiophene substitution is shared with the sulfonamide analog in , but the absence of a sulfonamide in the target compound may reduce off-target interactions.

Pharmacological and Functional Comparisons

Physicochemical Properties

  • Purity : The target compound’s analogs (e.g., MLS001166275 in ) are typically synthesized at 95% purity, aligning with industry standards for preclinical studies .
  • Solubility and Stability: The cyano group’s polarity may enhance aqueous solubility compared to lipophilic analogs like N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (), though this requires experimental validation .

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